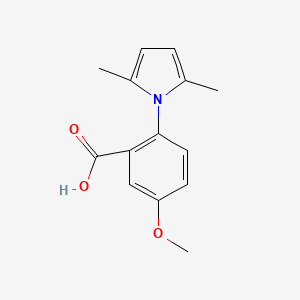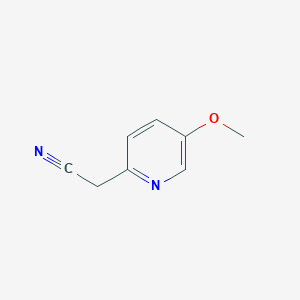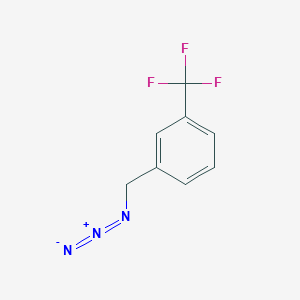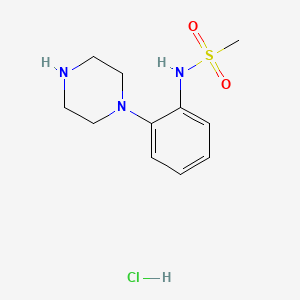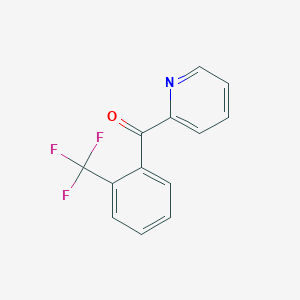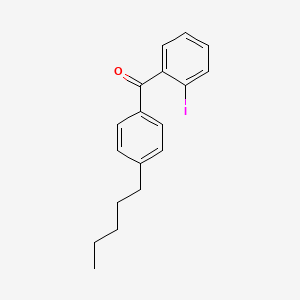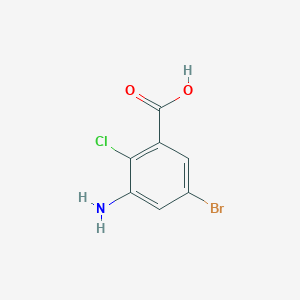
4-(3-Fluorophenyl)-4-oxobutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Fluorophenyl)-4-oxobutyronitrile” is a chemical compound that contains a fluorophenyl group, a butyronitrile group, and a ketone group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are typically used to determine the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the nitrile group could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar nitrile group and the nonpolar phenyl group .Aplicaciones Científicas De Investigación
Synthesis of Schiff Bases for Antimicrobial Activity
4-(3-Fluorophenyl)-4-oxobutyronitrile: serves as a precursor in the synthesis of Schiff bases, which are explored for their potential in treating infectious diseases. These compounds have been tested for their antibacterial and antifungal activities, particularly against drug-resistant strains of bacteria and fungi. The synthesized Schiff bases derived from this compound have shown moderate antifungal activity against Candida spp. , with some substances exhibiting significant activity directed against C. albicans .
Development of Antifungal Agents
The compound’s derivatives have been evaluated for their antifungal properties. This is crucial in the medical field, where the emergence of opportunistic fungal infections in immunocompromised patients is a growing concern. The derivatives of 4-(3-Fluorophenyl)-4-oxobutyronitrile have been found to possess moderate antifungal activity, which could lead to the development of new antifungal agents .
Study of Cytotoxicity in Cell Lines
The cytotoxic effects of the compound’s derivatives on cell lines are being studied to determine their safety profile. This is a vital step in drug development to ensure that new medications are not only effective but also safe for human use. The compound’s derivatives are examined for their impact on different cell lines to assess their toxicity levels .
Molecular Docking Studies for Drug Design
4-(3-Fluorophenyl)-4-oxobutyronitrile: and its derivatives are used in molecular docking studies to elucidate the mechanism of antibacterial and antifungal activity. These studies help in understanding how these compounds interact with biological targets like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, which are crucial for the design of new drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQQVZXSUCOFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617178 |
Source


|
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-4-oxobutyronitrile | |
CAS RN |
298690-71-8 |
Source


|
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)
